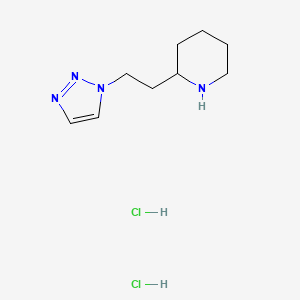

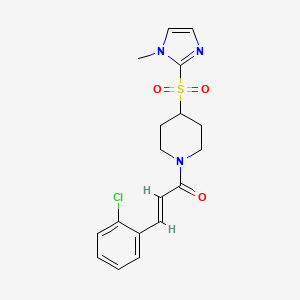

2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are integral features of a variety of natural products and medicinal agents . Many drugs containing the 1,3,4-thiadiazole nucleus, such as acetazolamide, methazolamide, and megazol, are available in the market .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” would include additional functional groups attached to this core structure.

Chemical Reactions Analysis

1,3,4-Thiadiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific chemical reactions that “2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole” can undergo are not available in the literature I have access to.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their specific structure. They are generally stable compounds and many are soluble in common organic solvents .

Aplicaciones Científicas De Investigación

X-ray Crystal Structures

- A study focused on the X-ray crystal structures of solvated bisimidazole derivatives, including compounds similar to the one . These structures were analyzed using single crystal X-ray diffraction, revealing distinct differences in the conformation and orientation of the imidazole rings due to specific solvent interactions (Felsmann et al., 2012).

Antimicrobial Applications

- Novel imidazoles, including derivatives similar to the compound , have been synthesized for potential antimicrobial applications. These derivatives exhibited varying degrees of yield and were tested for their antimicrobial activities (Narwal et al., 2012).

Molecular Docking Studies

- Research involving the synthesis of 1,2,4,5-tetraaryl substituted imidazoles, including derivatives akin to the compound , also included molecular docking studies to understand their inhibitory activity against specific target proteins, indicating their potential as antimicrobial agents (Sharma et al., 2018).

Computational Analysis

- Another study involved the synthesis and computational analysis (Density Functional Theory) of novel tetra substituted imidazoles. This research aimed to understand their optimized geometry, spectroscopic properties, and non-linear optical properties, highlighting their potential in various applications (Ahmad et al., 2018).

Antitubercular Activity

- A series of 2-(benzylthio)-1H-benzo[d]imidazoles, which are structurally related to the compound , were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis. The leading compounds in this series were found to be active against multidrug-resistant strains and exhibited good aqueous solubility and plasma stability, suggesting their potential as anti-tuberculosis drug candidates (Rambo et al., 2021).

Corrosion Inhibition

- Benzimidazole derivatives, related to the compound of interest, were investigated for their potential as corrosion inhibitors. Experimental and theoretical studies revealed their efficacy in inhibiting steel corrosion in acidic solutions, indicating their utility in material science and engineering applications (Rouifi et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-bromophenyl)-1-(3-chlorophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrClN2S/c23-18-11-9-17(10-12-18)21-14-25-22(27-15-16-5-2-1-3-6-16)26(21)20-8-4-7-19(24)13-20/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAPYHZIQFEIKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)

![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)